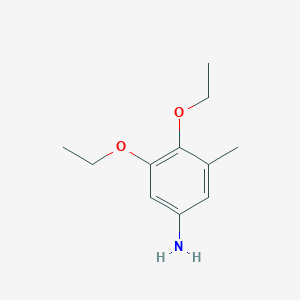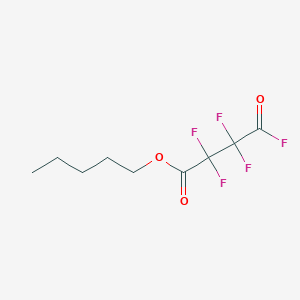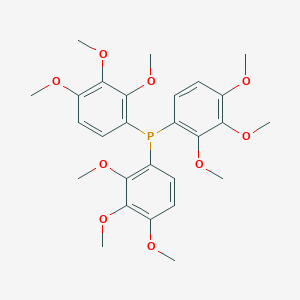
Tris(2,3,4-trimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,3,4-trimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basic properties, making it a valuable catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of phosphorus trichloride with 2,3,4-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tris(2,3,4-trimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used.
Scientific Research Applications
Tris(2,3,4-trimethoxyphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Tris(2,3,4-trimethoxyphenyl)phosphane acts as a Lewis base, donating electron pairs to electrophiles. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating the formation of new bonds. The compound’s strong nucleophilicity makes it effective in reactions such as the Michael addition and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but with different positions of the methoxy groups, leading to variations in reactivity and catalytic properties.
Triphenylphosphine: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
Tris(2,3,5-trimethoxyphenyl)phosphine: Another isomer with different methoxy group positions, affecting its chemical behavior.
Uniqueness
Tris(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific arrangement of methoxy groups, which enhances its Lewis basicity and nucleophilicity. This makes it a more effective catalyst in certain reactions compared to its analogs .
Properties
CAS No. |
91121-27-6 |
|---|---|
Molecular Formula |
C27H33O9P |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
tris(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C27H33O9P/c1-28-16-10-13-19(25(34-7)22(16)31-4)37(20-14-11-17(29-2)23(32-5)26(20)35-8)21-15-12-18(30-3)24(33-6)27(21)36-9/h10-15H,1-9H3 |
InChI Key |
JRIXTOAARDBEIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)P(C2=C(C(=C(C=C2)OC)OC)OC)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


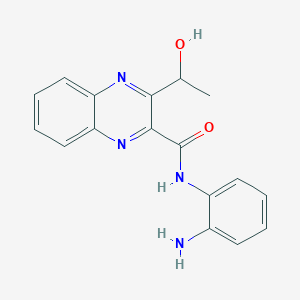
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
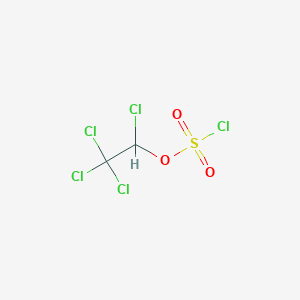
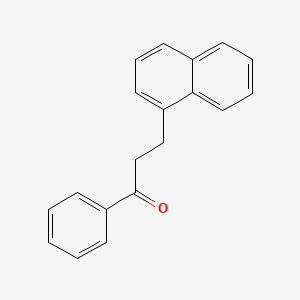

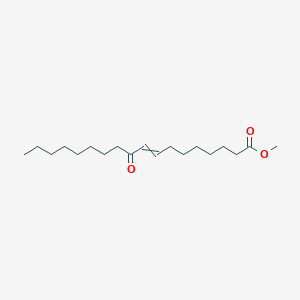
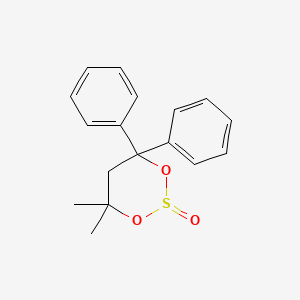
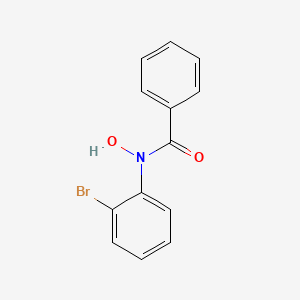
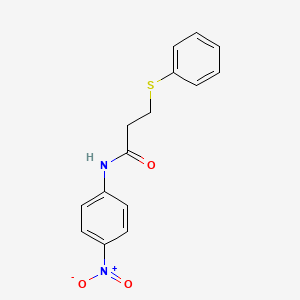
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
